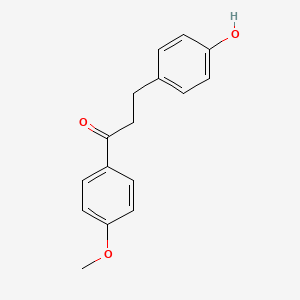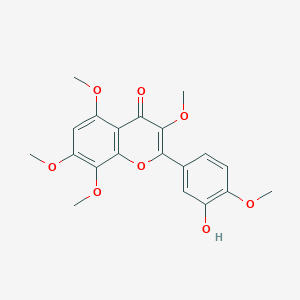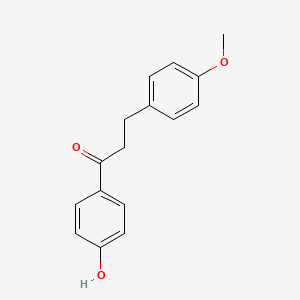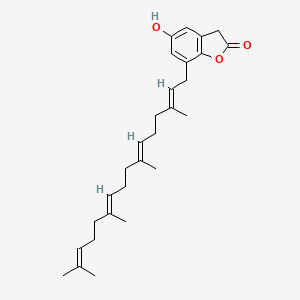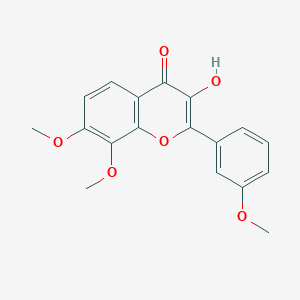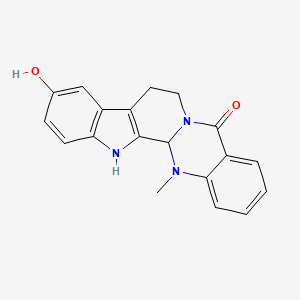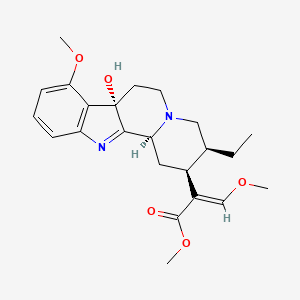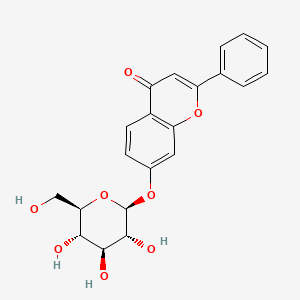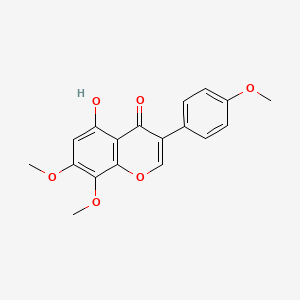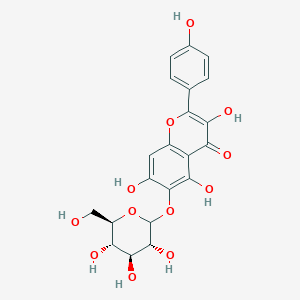
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a flavonoid glycoside derived from kaempferol, a well-known flavonoid found in various plants. This compound is characterized by the attachment of a glucose molecule to the kaempferol structure, enhancing its solubility and bioavailability. Flavonoids like this compound are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one typically involves the glycosylation of kaempferol. One efficient method is the biocatalytic synthesis using recombinant strains of Escherichia coli. This method involves the use of uridine 5’-diphosphate (UDP)-glucose as a glycosyl donor and kaempferol as the acceptor . The reaction conditions are optimized to achieve high yields, with the highest production reaching 16.6 g/L for kaempferol 8-C-glucoside .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes using engineered microbial strains. The use of macroporous resins for adsorption and desorption of the product is a common practice to enhance the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the flavonoid structure to its corresponding dihydroflavonoid.
Substitution: Glycosylation is a common substitution reaction where a glucose molecule is attached to the kaempferol structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Glycosylation: UDP-glucose is used as a glycosyl donor in the presence of glycosyltransferase enzymes.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Glycosylation: Various glycosides, including this compound.
Scientific Research Applications
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a marker compound to assess the quality of plant extracts.
Biology: Studied for its antioxidant properties and its role in reducing oxidative stress in cells.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of cosmeceuticals for its skin-moisturizing and anti-aging effects.
Mechanism of Action
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one can be compared with other similar flavonoid glycosides:
Quercetin 3-O-glucoside (Isoquercitrin): Both compounds have similar antioxidant and anti-inflammatory properties, but this compound has better solubility and bioavailability.
Kaempferol 3-O-glucoside (Astragalin): While both are glycosides of kaempferol, this compound is unique due to its specific glycosylation pattern.
Comparison with Similar Compounds
- Quercetin 3-O-glucoside (Isoquercitrin)
- Kaempferol 3-O-glucoside (Astragalin)
- Quercetin 3-O-galactoside (Hyperoside)
- Kaempferol 3-O-arabinoside
Properties
CAS No. |
28225-10-7 |
|---|---|
Molecular Formula |
C21H20O11 |
Molecular Weight |
448.38 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


